(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride
Overview
Description
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride: is a chemical compound with the molecular formula C12H15ClN2S. It is a derivative of phenylethanamine and contains a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of an appropriate amine with a thioamide.
Introduction of the Phenyl Group: The phenyl group is introduced through a subsequent reaction with a phenyl halide.
Chiral Resolution: The chiral center is resolved to obtain the (S)-enantiomer.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.
Chemical Reactions Analysis
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.
Substitution Reactions: Substitution reactions can occur at various positions on the thiazole ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reactions: Various nucleophiles and electrophiles are used depending on the specific substitution reaction.
Major Products Formed:
Oxidation Products: Various oxo derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives of the thiazole ring or phenyl group.
Scientific Research Applications
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate the effects of thiazole derivatives on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethanamine hydrochloride: is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other thiazole derivatives, phenylethanamine derivatives, and related compounds.
Uniqueness: The presence of the chiral center and the specific substitution pattern on the thiazole ring contribute to its unique properties and applications.
Properties
IUPAC Name |
(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.ClH/c1-8(13)10-3-5-11(6-4-10)12-9(2)14-7-15-12;/h3-8H,13H2,1-2H3;1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJVVVNRJVUMNI-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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